3,5-Difluoro-2-(trifluoromethoxy)toluene
Description
Properties
IUPAC Name |
1,5-difluoro-3-methyl-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-4-2-5(9)3-6(10)7(4)14-8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNLUDFWYSCEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-Difluoro-2-(trifluoromethoxy)toluene can be achieved through several synthetic routes. One common method involves the use of trifluoromethoxylation reagents. For instance, the desulfurization-fluorination method has been modified for the preparation of aryl and heteroaryl trifluoromethyl ethers by using XtalFluor-E ([Et2NSF2]BF4) as a fluoride source in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Difluoro-2-(trifluoromethoxy)toluene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The presence of fluorine atoms can influence the oxidation and reduction behavior of the compound, although specific conditions and reagents are required.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic ring.
Scientific Research Applications
3,5-Difluoro-2-(trifluoromethoxy)toluene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology and Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their stability and bioavailability.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-(trifluoromethoxy)toluene involves its interaction with various molecular targets and pathways. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the compound, making it a valuable intermediate in various chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in pharmaceuticals or materials science .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 3,5-Difluoro-2-(trifluoromethoxy)toluene, we compare it with three analogues: 2,4-difluorotoluene , 2-trifluoromethoxytoluene , and 3,5-difluoro-4-(trifluoromethoxy)toluene .
Table 1: Comparative Properties of Fluorinated Toluene Derivatives
| Compound | Substituents | Boiling Point (°C) | LogP (Predicted) | Reactivity Notes |
|---|---|---|---|---|
| This compound | 2-OCF₃, 3-F, 5-F | ~180–200* | 3.2–3.5† | High steric hindrance; slow electrophilic substitution |
| 2,4-Difluorotoluene | 2-F, 4-F | 136–138 | 2.1 | Moderate reactivity in halogenation |
| 2-Trifluoromethoxytoluene | 2-OCF₃ | ~160–170* | 2.8–3.0† | Enhanced lipophilicity; stable under acidic conditions |
| 3,5-Difluoro-4-(trifluoromethoxy)toluene | 4-OCF₃, 3-F, 5-F | ~190–210* | 3.4–3.7† | Reduced steric effects compared to 2-OCF₃ isomer |
*Estimated based on substituent contributions.
†Calculated using fragment-based methods (e.g., ClogP).
Key Findings:
Electronic Effects : The trifluoromethoxy group at position 2 in this compound creates strong electron-withdrawing effects, deactivating the aromatic ring toward electrophilic substitution. This contrasts with 2,4-difluorotoluene, where fluorine’s smaller size allows moderate reactivity .
Steric Hindrance : The 2-OCF₃ group imposes significant steric constraints, slowing down reactions at adjacent positions. In contrast, the 4-OCF₃ isomer (3,5-difluoro-4-(trifluoromethoxy)toluene) permits easier access to reactive sites .
Lipophilicity: The trifluoromethoxy group increases LogP values, enhancing membrane permeability. This property is critical in drug design, as noted in , where fluorinated compounds exhibit improved bioavailability .
Biological Activity
3,5-Difluoro-2-(trifluoromethoxy)toluene is a fluorinated aromatic compound with potential biological activity. The presence of multiple fluorine atoms contributes to its unique chemical properties, influencing its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₈H₅F₅O. The structure features a toluene backbone substituted with two fluorine atoms at the 3 and 5 positions and a trifluoromethoxy group at the 2 position. This configuration enhances its lipophilicity and may affect its bioavailability and interactions with cellular targets.
Target Interactions
Research indicates that compounds similar to this compound can inhibit various molecular targets, including:
- Tubulin : Inhibition may lead to disrupted microtubule dynamics.
- Heat Shock Protein 90 (Hsp90) : Impacts protein folding and stability.
- Thioredoxin Reductase (TrxR) : Involvement in redox balance and cellular stress responses.
- Histone Lysine-Specific Demethylase 1 (LSD1) : Modulates epigenetic regulation.
- Platelet-Derived Growth Factor Receptor β (PDGFRβ) : Involved in cell signaling pathways related to growth and development.
These interactions suggest that the compound may exhibit anticancer properties by modulating cellular signaling pathways and inhibiting tumor growth .
Biochemical Pathways
This compound is implicated in various biochemical pathways:
- Cellular Metabolism : It can influence metabolic pathways by interacting with enzymes involved in oxidative stress and apoptosis .
- Signal Transduction : The compound may affect signaling pathways by altering the phosphorylation state of key proteins like ERK2, leading to changes in cellular responses .
Case Studies
- In Vitro Studies : Laboratory studies have shown that this compound can inhibit enzyme activities such as telomerase and Taq polymerase, crucial for DNA replication. This inhibition suggests potential applications in cancer therapy .
- Animal Models : Dosage-dependent effects were observed in animal studies where lower doses effectively inhibited target enzymes without significant toxicity. This highlights the therapeutic potential while minimizing adverse effects .
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer potential | Inhibits tubulin, Hsp90, TrxR |
| Similar Fluorinated Compounds | Varies; some show enhanced potency | Diverse mechanisms including enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
